molecular formula C9H15NO5 B175658 Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate CAS No. 124576-58-5

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

Cat. No.: B175658
CAS No.: 124576-58-5
M. Wt: 217.22 g/mol
InChI Key: PKMNUEHYEDZBIH-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate is an organic compound with the molecular formula C9H15NO5 It is a derivative of oxobutanoic acid and is characterized by the presence of an ethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The ethoxycarbonylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate involves its interaction with various molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl acetoacetate
  • Ethyl 3-oxobutanoate
  • Ethyl 2-amino-3-oxobutanoate

Comparison: Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate is unique due to the presence of the ethoxycarbonylamino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(6(3)11)10-9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMNUEHYEDZBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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